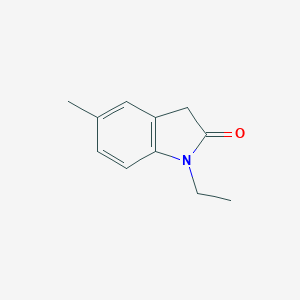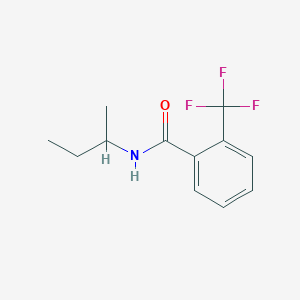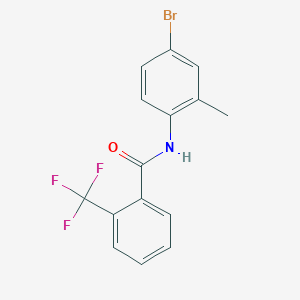![molecular formula C19H19F3N2O B256995 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine
Übersicht
Beschreibung
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive properties. TFMPP is not approved for human consumption and is classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the release of serotonin in the brain, which can affect mood and behavior.
Biochemische Und Physiologische Effekte
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive function, including memory and attention. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research for its psychoactive properties and its effects on serotonin receptors in the brain. However, its use is limited due to its classification as a controlled substance and the potential for abuse. Researchers must follow strict regulations and obtain appropriate permits to use 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine in their experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors in the brain. Another area of research is the investigation of the therapeutic potential of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and its potential long-term effects on the brain and other organs.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have effects on serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has also been used as a reference compound in the development of new psychoactive drugs.
Eigenschaften
Produktname |
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine |
|---|---|
Molekularformel |
C19H19F3N2O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)18(25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI-Schlüssel |
UOJHYVAKORDOHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














